molecular formula C12H23N B13262727 N-(2-methylcyclopentyl)cyclohexanamine

N-(2-methylcyclopentyl)cyclohexanamine

Cat. No.: B13262727
M. Wt: 181.32 g/mol
InChI Key: OKTNSGKSXVQCME-UHFFFAOYSA-N
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Description

N-(2-methylcyclopentyl)cyclohexanamine (CAS 1342686-82-1) is a synthetic organic compound with the molecular formula C12H23N and a molecular weight of 181.32 g/mol . As a secondary amine featuring both cyclohexyl and methylcyclopentyl substituents, it belongs to a class of aliphatic amines known to serve as key intermediates in organic synthesis and pharmaceutical research . Compounds with similar structural motifs are often investigated for their potential as building blocks in the development of active pharmaceutical ingredients, including analgesics, bronchodilators, and mucolytics . In a research context, this amine is valuable for exploring structure-activity relationships, synthesizing novel chemical entities, and developing new synthetic methodologies. Its mechanism of action in any specific application is highly dependent on the target system, but may involve interactions with biological receptors or serving as a ligand in catalytic systems. This product is designated For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-(2-methylcyclopentyl)cyclohexanamine

InChI

InChI=1S/C12H23N/c1-10-6-5-9-12(10)13-11-7-3-2-4-8-11/h10-13H,2-9H2,1H3

InChI Key

OKTNSGKSXVQCME-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NC2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N 2 Methylcyclopentyl Cyclohexanamine

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a highly efficient and widely used method for synthesizing amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. frontiersin.orgwikipedia.org For the synthesis of N-(2-methylcyclopentyl)cyclohexanamine, this strategy typically employs 2-methylcyclopentanone (B130040) and cyclohexylamine (B46788) as the primary precursors.

Catalytic Reductive Amination of Ketone and Amine Precursors

The direct, one-pot catalytic reductive amination of 2-methylcyclopentanone with cyclohexylamine is a primary route to this compound. wikipedia.orgnih.gov This reaction begins with the nucleophilic attack of cyclohexylamine on the carbonyl carbon of 2-methylcyclopentanone. This is followed by the dehydration of the resulting hemiaminal intermediate to form an N-(2-methylcyclopentylidene)cyclohexanamine imine. chempedia.info The subsequent in-situ reduction of this imine, facilitated by a reducing agent and often a catalyst, yields the final secondary amine product. frontiersin.org

This one-pot approach is favored from a green chemistry perspective as it is atom-efficient and can often be performed under mild conditions. wikipedia.orgnih.gov The reaction equilibrium between the ketone/amine and the imine is a critical factor, and the process is typically carried out in a neutral to weakly acidic medium to facilitate imine formation without compromising the reducing agent's efficacy. wikipedia.org

Utilization of Specific Catalytic Systems in Amine Synthesis

The choice of catalyst and reducing agent is crucial for the success of reductive amination, influencing reaction efficiency, selectivity, and conditions. frontiersin.orgbohrium.com Catalytic systems can be broadly categorized as homogeneous or heterogeneous. wikipedia.org

Hydrogenation Catalysts: Noble metal catalysts such as palladium (Pd), platinum (Pt), and nickel (Ni) are commonly used with molecular hydrogen (H₂) as the reductant. wikipedia.orgbohrium.com For instance, palladium on carbon (Pd/C) is a versatile and efficient catalyst for the reduction of the imine intermediate under mild conditions. wikipedia.org Nickel-based catalysts, valued for their cost-effectiveness and good activity, are also employed. wikipedia.orgchemicalbook.com

Hydride Reducing Agents: Stoichiometric hydride reagents offer an alternative to catalytic hydrogenation. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used. wikipedia.orgorganic-chemistry.org Sodium cyanoborohydride is particularly chemoselective, as it readily reduces imines at neutral pH but is much slower to reduce ketones, thus preventing side reactions. chempedia.info Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] is another mild and selective reagent effective for this transformation. organic-chemistry.org

The selection of a specific catalytic system depends on factors such as substrate tolerance, desired reaction conditions, and cost.

Comparison of Catalytic Systems for Reductive Amination
Catalyst/ReagentTypical ConditionsAdvantagesDisadvantages
H₂/Pd/CLow to moderate H₂ pressure, room to moderate temperatureHigh atom economy, clean reactionRequires specialized pressure equipment, flammable H₂ gas
H₂/Raney NiModerate H₂ pressure and temperatureCost-effective, highly activePyrophoric, requires careful handling
NaBH₄Protic solvent (e.g., methanol, ethanol), ambient temperatureOperationally simple, does not require pressureCan reduce the starting ketone if pH is not controlled
NaBH₃CNAprotic or protic solvents, slightly acidic pHHighly chemoselective for the imineToxic cyanide byproduct
NaBH(OAc)₃Aprotic solvents (e.g., DCE, THF), ambient temperatureMild, selective, broad functional group toleranceGenerates stoichiometric waste

Pathways Involving Imine Intermediates

An alternative to the direct one-pot reductive amination is a two-step process where the imine intermediate is first formed and isolated before being reduced.

Formation and Reduction of N-(2-methylcyclopentylidene)cyclohexanamine

In this pathway, 2-methylcyclopentanone and cyclohexylamine are condensed to form the imine, N-(2-methylcyclopentylidene)cyclohexanamine. chempedia.info This reaction is typically carried out with the removal of water, often through azeotropic distillation with a solvent like toluene (B28343) and a Dean-Stark apparatus, to drive the equilibrium toward the imine product. frontiersin.org

Once the imine is formed and purified, it can be reduced to this compound using various reducing agents. chempedia.info This two-step approach allows for greater control over the reaction and purification of the intermediate, which can lead to a cleaner final product. The reduction can be achieved using the same reagents as in the direct method, such as catalytic hydrogenation (H₂/Pd, H₂/Pt) or hydride reagents (NaBH₄, LiAlH₄). wikipedia.org

C-N Bond Formation Reactions in the Synthesis of this compound

Beyond reductive amination, other C-N bond formation reactions can be conceptually applied to synthesize the target molecule, although they are generally less direct. These methods often involve the coupling of an appropriate electrophile and nucleophile. pageplace.de For example, the reaction could proceed via the N-alkylation of cyclohexylamine with a 2-methylcyclopentyl halide or sulfonate. organic-chemistry.orgjst.go.jp However, this approach can be complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. chemrxiv.org

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful method for C-N bond formation, typically used for creating aryl amines. tcichemicals.com While less common for alkyl-alkyl amine synthesis due to challenges like β-hydride elimination, conceptually, a palladium-catalyzed coupling between cyclohexylamine and an activated 2-methylcyclopentyl derivative could be envisioned. pageplace.dechemrxiv.org

Advanced Synthetic Approaches

Modern synthetic chemistry offers advanced methodologies that could be applied to the synthesis of this compound, often focusing on improving efficiency, sustainability, and selectivity.

The "hydrogen borrowing" or "hydrogen autotransfer" methodology is a green chemistry approach where an alcohol is used as the alkylating agent for an amine. rsc.org In this scenario, 2-methylcyclopentanol (B36010) could react with cyclohexylamine in the presence of a transition-metal catalyst (e.g., based on Iridium or Ruthenium). organic-chemistry.orgrsc.org The catalyst first dehydrogenates the alcohol to the corresponding ketone (2-methylcyclopentanone) in situ. This ketone then undergoes reductive amination with the amine, utilizing the hydrogen that was "borrowed" in the initial step. This process is highly atom-economical, producing only water as a byproduct. rsc.org

Biocatalysis, using enzymes such as imine reductases (IREDs) or reductive aminases (RedAms), is another advanced approach. nih.gov These enzymes can catalyze reductive amination with high stereoselectivity, which would be crucial for controlling the diastereomers of this compound. nih.govresearchgate.net A suitable RedAm could directly convert 2-methylcyclopentanone and cyclohexylamine into the desired product with high enantiomeric and diastereomeric purity, operating under mild, aqueous conditions. nih.gov

Overview of Advanced Synthetic Methods
MethodPrecursorsKey FeaturesPotential Advantages
Hydrogen Borrowing2-methylcyclopentanol + CyclohexylamineIn-situ oxidation-amination-reduction cascadeHigh atom economy, water as the only byproduct, uses stable alcohols
Biocatalysis (Reductive Aminases)2-methylcyclopentanone + CyclohexylamineEnzyme-catalyzed reactionHigh stereoselectivity, mild aqueous conditions, environmentally friendly

Transition-Metal Catalyzed Hydroamination and Related Processes

Transition-metal catalyzed hydroamination is an atom-economical method for the synthesis of amines involving the addition of an N-H bond across a carbon-carbon double or triple bond. nih.govlibretexts.orgacs.org This approach is highly valuable for the synthesis of alkylamines. nih.gov For the synthesis of this compound, this could conceptually involve the reaction of cyclohexylamine with 1-methylcyclopentene (B36725) or the reaction of 2-methylcyclopentylamine with cyclohexene (B86901), catalyzed by a suitable transition metal complex.

Late transition metals such as palladium, rhodium, nickel, and ruthenium have been extensively studied for hydroamination reactions. nih.govacs.org The catalytic cycle for these reactions can vary depending on the metal and the substrate. For instance, the hydroamination of conjugated alkenes often proceeds via a turnover-limiting nucleophilic attack of the amine on a coordinated alkene. nih.govacs.org In contrast, for unconjugated alkenes, the mechanism may involve a turnover-limiting migratory insertion of the alkene into a metal-nitrogen bond. nih.govacs.org

A hypothetical reaction pathway for the synthesis of this compound via hydroamination is presented below:

Reactants → Product Cyclohexylamine + 1-Methylcyclopentene --(Transition Metal Catalyst)--> this compound

The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity. Various classes of catalysts, including early and late transition metals, as well as rare-earth metals, have been reported for hydroamination. nih.gov Late transition-metal complexes are often favored due to their ease of handling and high compatibility with various functional groups. nih.gov

Table 1: Comparison of Potential Catalysts for Hydroamination

Catalyst Type Potential Advantages Potential Challenges
Palladium Complexes High activity for vinylarenes May require specific ligands and co-catalysts
Rhodium Complexes Good for anti-Markovnikov selectivity Can lead to side reactions like oxidative amination
Iridium Complexes Effective for unactivated alkenes May require cationic species
Ruthenium Complexes Versatile for various alkenes Turnover-limiting steps can be slow

Organoborane-Mediated Synthesis of Secondary Amines

Organoborane chemistry provides a powerful and versatile toolkit for the synthesis of amines. acs.orgacs.orgwikipedia.org The synthesis of secondary amines can be achieved through the reaction of organoboranes with various aminating agents. acs.org A general strategy involves the reaction of a trialkylborane with an N-chloro derivative of a primary amine or with organic azides. acs.org These reactions typically proceed with retention of configuration at the carbon atom attached to boron. acs.org

For the specific synthesis of this compound, one could envision a pathway where a borane (B79455) derived from either cyclohexene or 1-methylcyclopentene reacts with the corresponding amine derivative. For example, hydroboration of cyclohexene would yield cyclohexylborane, which could then be reacted with an activated form of 2-methylcyclopentylamine.

The general mechanism of borane-mediated amination involves the formation of an organoborate complex, followed by an anionotropic rearrangement where an alkyl group migrates from boron to nitrogen. acs.org This process allows for the regioselective formation of the C-N bond. acs.org

Table 2: Key Steps in Organoborane-Mediated Amination

Step Description Key Intermediates
1. Hydroboration Addition of a B-H bond across a C=C bond to form an organoborane. Alkylborane
2. Complexation Reaction of the organoborane with an aminating agent. Organoborate complex
3. Rearrangement Migration of an alkyl group from boron to nitrogen. Aminoborane
4. Workup Hydrolysis or oxidation to release the free amine. Secondary amine

Sustainable Synthesis Principles

The development of sustainable synthetic methods is a critical goal in modern chemistry, aiming to reduce the environmental impact of chemical processes. rsc.org

Green Chemistry Metrics in Amine Production

Green chemistry metrics are essential tools for quantifying the environmental performance of chemical reactions and processes. wikipedia.orgmdpi.com Metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are used to assess the efficiency and waste generation of a synthetic route. wikipedia.orgmdpi.comresearchgate.net

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. mdpi.com

E-Factor: Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste produced per unit of product. wikipedia.orgmdpi.com

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. mdpi.com

The application of these metrics to the synthesis of this compound would allow for a comparative assessment of different synthetic pathways, favoring those that are more atom-economical and generate less waste. For instance, transition-metal catalyzed hydroamination is inherently atom-economical as all the atoms of the reactants are incorporated into the product. acs.org

Table 3: Illustrative Green Chemistry Metrics for Different Synthetic Approaches

Metric Transition-Metal Catalyzed Hydroamination Organoborane-Mediated Synthesis
Atom Economy High (theoretically 100%) Moderate to High (depends on reagents)
E-Factor Potentially Low Can be higher due to reagents and solvents
Process Mass Intensity (PMI) Generally Lower Can be higher due to multi-step nature

Application of Environmentally Benign Methylating Agents

While the target molecule is not a methylated amine, the principles of using environmentally benign reagents are broadly applicable to amine synthesis. Traditional alkylating agents like methyl iodide or dimethyl sulfate (B86663) are hazardous and generate significant waste. researchgate.net In contrast, greener alternatives such as dimethyl carbonate (DMC), methanol, or even carbon dioxide are being increasingly explored. researchgate.netnih.govacs.org

Dimethyl carbonate is a particularly attractive methylating agent as it is non-toxic, biodegradable, and the byproducts (methanol and carbon dioxide) are relatively benign. nih.govacs.org Methanol can also serve as a "green" methylating agent in "hydrogen-borrowing" catalysis, where it is transiently oxidized to formaldehyde, which then reacts with the amine, followed by reduction. acs.org

The development and application of such environmentally benign reagents represent a key aspect of sustainable chemistry in the broader context of amine production. chemrxiv.org

Mechanistic Investigations of N 2 Methylcyclopentyl Cyclohexanamine Formation and Reactions

Elucidation of Catalytic Reaction Mechanisms

The formation of N-(2-methylcyclopentyl)cyclohexanamine from 2-methylcyclopentanone (B130040) and cyclohexylamine (B46788) is primarily achieved through catalytic reductive amination. mdma.ch This process involves the conversion of a carbonyl group to an amine via an intermediate imine, facilitated by a catalyst and a reducing agent, typically hydrogen gas. wikipedia.orgresearchgate.net The choice of catalyst, often based on metals like platinum, palladium, or nickel, is crucial for reaction efficiency and selectivity. wikipedia.orgresearchgate.net

Detailed Steps of Reductive Amination Mechanisms

The catalytic reductive amination process for forming this compound occurs in a sequence of well-defined steps:

Nucleophilic Attack and Hemiaminal Formation : The reaction initiates with the nucleophilic attack of the nitrogen atom of cyclohexylamine on the electrophilic carbonyl carbon of 2-methylcyclopentanone. This leads to the formation of an unstable hemiaminal (or carbinolamine) intermediate. wikipedia.orgwikipedia.org

Dehydration to Form an Imine : The hemiaminal intermediate undergoes dehydration, eliminating a molecule of water to form a C=N double bond. wikipedia.org This results in the formation of the corresponding imine, N-(2-methylcyclopentylidene)cyclohexanamine. This step is reversible, and the equilibrium can be shifted towards the imine by removing the water formed during the reaction. wikipedia.org

Reduction of the Imine : The final step is the catalytic hydrogenation of the imine intermediate. The C=N double bond is reduced by a suitable reducing agent, such as hydrogen gas (H₂) in the presence of a metal catalyst, to yield the final secondary amine product, this compound. mdma.chwikipedia.org

Commonly used catalysts for this reduction include palladium, platinum, and nickel. wikipedia.org For instance, palladium's catalytic efficiency stems from its ability to adsorb hydrogen gas, creating active hydride species that facilitate the reduction of the imine. wikipedia.org

Hydrogenolysis and Isomerization Pathways

During the catalytic synthesis of this compound, several side reactions can occur, including hydrogenolysis and isomerization.

Hydrogenolysis : This involves the cleavage of chemical bonds by hydrogen. In this context, the C-N bond of the final amine product can undergo hydrogenolysis, particularly under harsh conditions or with certain catalysts like platinum. capes.gov.br This would lead to the decomposition of the desired product into cyclohexylamine and methylcyclopentane. The rate of C-N bond scission is highly dependent on the substitution at the carbon atom. capes.gov.br

Isomerization : Isomerization of the reactants or products can also occur. The starting material, 2-methylcyclopentanone, could potentially undergo stereochemical changes depending on the reaction conditions. acs.org Furthermore, hydrogenation catalysts can sometimes catalyze the cis/trans isomerization of substituted cyclic compounds. quora.com

Cyclization Reaction Mechanisms

While the primary reaction is an intermolecular reductive amination, intramolecular cyclization is a possible alternative pathway if the reactant molecule contains both an amine and a carbonyl group. masterorganicchemistry.comnih.gov In the specific case of forming this compound from 2-methylcyclopentanone and cyclohexylamine, intramolecular cyclization is not a direct side reaction of the main pathway. However, complex cascade reactions involving cyclization can be designed, for instance, in the synthesis of piperidines through double reductive aminations or intramolecular reductive amination of a precursor containing both functionalities. nih.govnih.gov

Kinetic Studies of this compound Synthesis

The rate and selectivity of the synthesis of this compound are significantly influenced by various reaction parameters. Kinetic studies are essential to optimize these conditions for maximizing yield and minimizing by-products.

Influence of Reaction Temperature on Conversion and Selectivity

Reaction temperature is a critical factor that affects both the rate of reaction and the product distribution.

Conversion : Generally, an increase in temperature leads to a higher reaction rate, thus increasing the conversion of the reactants within a given time. However, excessively high temperatures can promote side reactions.

Selectivity : Temperature can have a complex effect on selectivity. While higher temperatures can facilitate the desired imine formation and reduction, they can also favor undesirable pathways like hydrogenolysis of the final product or aldol (B89426) condensation of the ketone starting material. mdma.ch For many reductive amination processes, an optimal temperature exists that balances high conversion with high selectivity towards the desired amine. researchgate.net

While specific data for this compound is not available, the following table illustrates a hypothetical effect of temperature on similar reductive amination reactions.

Hypothetical Influence of Temperature on Reductive Amination No specific experimental data for this compound was found in the searched literature. This table is for illustrative purposes based on general principles.

Temperature (°C)2-methylcyclopentanone Conversion (%)Selectivity for this compound (%)
806595
1008590
1209882
140>9970

Impact of Partial Pressure of Reactants on Reaction Outcomes

The partial pressures of the reactants, particularly hydrogen, play a crucial role in determining the outcome of the reductive amination.

Hydrogen Pressure : The pressure of hydrogen gas influences the rate of the hydrogenation steps. A sufficient hydrogen pressure is necessary to ensure the efficient reduction of the imine intermediate. mdma.ch However, very high hydrogen pressures can sometimes lead to a decrease in selectivity by promoting the direct hydrogenation of the starting ketone (2-methylcyclopentanone) to the corresponding alcohol (2-methylcyclopentanol) before it can react with the amine. mdma.ch Therefore, optimizing hydrogen pressure is key to maximizing the yield of the desired secondary amine. polyu.edu.hk

Reactant Concentration/Pressure : The relative concentrations or partial pressures of 2-methylcyclopentanone and cyclohexylamine affect the initial imine formation. An excess of the amine can be used to drive the equilibrium towards the imine, but this can also lead to the formation of tertiary amines if the primary amine product can react further. mdma.ch

The following table provides a hypothetical representation of how hydrogen pressure might affect the synthesis.

Hypothetical Impact of Hydrogen Pressure on Reductive Amination No specific experimental data for this compound was found in the searched literature. This table is for illustrative purposes based on general principles.

Hydrogen Pressure (bar)2-methylcyclopentanone Conversion (%)Selectivity for this compound (%)Selectivity for 2-methylcyclopentanol (B36010) (%)
1070928
2090955
40>998812
60>998020

Catalyst Performance and Design in N-Cyclohexylamine Synthesis

Noble metals such as palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) have been extensively studied for these transformations. rsc.orgorganic-chemistry.orgresearchgate.net For instance, a one-pot synthesis of cyclohexylamine from nitrobenzene (B124822) hydrogenation has been effectively carried out using bimetallic catalysts. rsc.orgrsc.org In this context, a Pd0.5Ru0.5-PVP catalyst was identified as being particularly effective. rsc.org The composition of bimetallic catalysts significantly influences catalytic activity; for example, a Pd0.7Ru0.3 catalyst was found to be less active for the ring hydrogenation step, resulting in a 41% yield of aniline (B41778), whereas a Pd0.3Ru0.7 catalyst gave a higher yield of cyclohexylamine (83%). rsc.org Furthermore, heterogeneous Rh/Pt bimetallic nanoparticles have demonstrated efficacy in the reductive cross-amination between imine intermediates and alkylamines under mild conditions, with the added benefit of catalyst recovery and reuse for multiple runs. organic-chemistry.org Supported ruthenium catalysts, particularly 5% ruthenium on a carbon support, have shown good yields and efficient recycling in the hydrogenation of aniline to cyclohexylamine. google.com

Non-noble metal catalysts, particularly those based on nickel (Ni) and copper (Cu), have been investigated as more cost-effective alternatives. researchgate.netresearchgate.netmdpi.com Nickel-based catalysts have shown high performance in the reductive amination of cyclohexanol (B46403). researchgate.netresearchgate.net The choice of support material, such as alumina (B75360) (Al2O3) and activated carbon (C), has a significant impact on the catalyst's activity. mdpi.com For example, in the amination of cyclohexanol in aqueous ammonia (B1221849), Ni/C demonstrated higher activity than Ni/Al2O3. mdpi.com Conversely, in solvents like tetrahydrofuran (B95107) (THF) and cyclohexane (B81311), Ni/Al2O3 was found to be superior. mdpi.com The stability and reusability of these catalysts are also key considerations; Ni/C could be reused six times without a significant loss of activity. mdpi.com

The performance of Ni/Al2O3 and Ni/C catalysts in different solvents for the conversion of cyclohexanol to cyclohexylamine is detailed in the table below.

CatalystSolventTemperature (°C)Conversion (%)Reference
Ni/Al2O3Tetrahydrofuran (THF)180- mdpi.com
Ni/Al2O3Cyclohexane180- mdpi.com
Ni/CTetrahydrofuran (THF)18032 mdpi.com
Ni/CCyclohexane18042 mdpi.com

The effect of temperature on the conversion of cyclohexanol using Ni/Al2O3 and Ni/C catalysts in aqueous ammonia is summarized in the following table.

CatalystTemperature (°C)Conversion (%)Reference
Ni/Al2O316051 mdpi.com
Ni/Al2O320071 mdpi.com
Ni/C-- mdpi.com

Copper-based catalysts have also been explored for the reductive amination of cyclohexanol. researchgate.netresearchgate.net Among various tested catalysts, 5% Cu supported on SBA-15 showed notable performance, with a 36% selectivity towards cyclohexylamine at an 80% cyclohexanol conversion. researchgate.net The dispersion of copper, particle size, and metal surface area are critical parameters influencing the catalytic activity. researchgate.net

The design of bifunctional catalysts is another promising strategy. For instance, a supported Ru-V2O5/MCM-41 catalyst was developed for the direct synthesis of cyclohexylamine from benzene. globethesis.com This catalyst demonstrated a high selectivity of 77% and a yield of 20% under optimized conditions. globethesis.com However, the stability of this catalyst was found to decrease upon repeated use due to the loss of active components and structural degradation. globethesis.com

In the context of reductive amination of cyclohexanone (B45756), cobalt-based catalysts have also been investigated. researchgate.net Materials prepared from the pyrolysis of ZIF-67, a type of metal-organic framework, were shown to catalyze the reaction to produce cyclohexylamine. researchgate.net The pyrolysis temperature was found to be a crucial parameter, with Co@C-N(800) exhibiting the highest efficiency, achieving over 99% conversion of cyclohexanone and 96% selectivity to cyclohexylamine. researchgate.net

The reaction mechanism often involves a "borrowing hydrogen" or "hydrogen autotransfer" process, especially in the amination of alcohols. researchgate.netresearchgate.net This process consists of three main steps: dehydrogenation of the alcohol to a carbonyl compound, condensation with the amine to form an imine, and subsequent hydrogenation of the imine to the final amine product. researchgate.net The efficiency of this process can be limited by the initial dehydrogenation step, which can be affected by the competitive adsorption of ammonia. researchgate.net

Ultimately, the rational design of catalysts, considering the interplay between the active metal, support, and reaction conditions, is essential for the development of efficient and sustainable processes for the synthesis of this compound and other N-substituted cyclohexylamines.

Stereochemical Aspects of N 2 Methylcyclopentyl Cyclohexanamine

Diastereoisomeric and Enantiomeric Considerations

N-(2-methylcyclopentyl)cyclohexanamine is a chiral molecule possessing three stereogenic centers. Two of these are located on the cyclopentane (B165970) ring at the C1 and C2 positions (the carbons bearing the cyclohexylamino and methyl groups, respectively), and one is at the C1 position of the cyclohexane (B81311) ring where the amino group is attached. The relationship between the methyl group and the cyclohexylamino group on the cyclopentyl ring defines the diastereomeric nature of the molecule, which can exist as cis or trans isomers.

Each of these diastereomers is chiral and can exist as a pair of enantiomers. This results in a total of four possible stereoisomers:

(1R,2R)-N-(2-methylcyclopentyl)cyclohexanamine and (1S,2S)-N-(2-methylcyclopentyl)cyclohexanamine : This pair of enantiomers constitutes the trans diastereomer.

(1R,2S)-N-(2-methylcyclopentyl)cyclohexanamine and (1S,2R)-N-(2-methylcyclopentyl)cyclohexanamine : This pair of enantiomers constitutes the cis diastereomer.

The physical and chemical properties of these stereoisomers, including their biological activity if any, are expected to differ due to the distinct spatial arrangements of their substituent groups.

Table 1: Possible Stereoisomers of this compound

Configuration (Cyclopentyl Ring) Diastereomer Relationship
(1R, 2R) trans Enantiomer of (1S, 2S)
(1S, 2S) trans Enantiomer of (1R, 2R)
(1R, 2S) cis Enantiomer of (1S, 2R)

Synthesis and Characterization of Stereoisomers (e.g., trans-N-(2-methylcyclopentyl)cyclohexanamine)

The synthesis of a specific stereoisomer of this compound typically relies on stereocontrolled synthetic methods. A common approach is the reductive amination between cyclohexanone (B45756) and a stereochemically pure 2-methylcyclopentanamine. For instance, to synthesize the trans isomer, one would start with trans-2-methylcyclopentanamine. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the final secondary amine.

Synthetic Scheme: trans-2-methylcyclopentanamine + Cyclohexanone → Imine Intermediate → (trans)-N-(2-methylcyclopentyl)cyclohexanamine

Characterization of the resulting stereoisomers is crucial to confirm their identity and purity. High-resolution mass spectrometry and elemental analysis can confirm the molecular formula. The stereochemical configuration is typically elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), and polarimetry for chiral isomers.

In ¹H NMR spectroscopy, the relative stereochemistry (cis vs. trans) can often be determined by analyzing the coupling constants (J-values) and the chemical shifts of the protons on the C1 and C2 of the cyclopentyl ring. The trans isomer is expected to show different values compared to the cis isomer due to different dihedral angles between adjacent protons. ¹³C NMR would also show distinct chemical shifts for the carbons in each isomer. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers and determine the enantiomeric excess (ee) of the product.

Table 2: Hypothetical NMR Data Distinctions for cis and trans Isomers

Feature trans-Isomer cis-Isomer Rationale
¹H NMR Chemical Shift (Cyclopentyl-CH-N) Potentially upfield Potentially downfield Anisotropic effects from the methyl group are different depending on its relative position.
¹H-¹H Coupling Constant (J₁﹐₂) Expected to be smaller Expected to be larger Based on the Karplus relationship, the dihedral angle between H1 and H2 differs significantly.

| ¹³C NMR Chemical Shift (Cyclopentyl-C1 & C2) | Distinct shifts | Different distinct shifts | Steric compression and gauche interactions alter the electronic environment of the carbons. |

Stereoselective Synthesis Methodologies

Achieving high stereoselectivity in the synthesis of molecules like this compound is a key objective in modern organic chemistry. beilstein-journals.org Several advanced methodologies can be employed to control the formation of specific diastereomers and enantiomers.

Substrate Control: As mentioned, using an enantiomerically pure starting material, such as (1R,2R)-2-methylcyclopentanamine, directly leads to the corresponding product stereoisomer.

Asymmetric Hydrogenation: The reduction of the imine intermediate can be performed using a chiral catalyst. Transition metal catalysts (e.g., Iridium or Rhodium) complexed with chiral phosphine (B1218219) ligands are highly effective for the asymmetric hydrogenation of imines, often yielding products with high enantioselectivity. nih.govacs.org

Chiral Auxiliaries: A chiral auxiliary, such as a sulfinamide group developed by Ellman, can be temporarily attached to the amine starting material. nih.gov This auxiliary directs the stereochemical outcome of subsequent reactions, after which it can be cleaved to yield the desired chiral amine.

Photoredox Catalysis: Modern methods, such as visible-light-enabled [4+2] cycloadditions, provide pathways to construct complex cyclohexylamine (B46788) derivatives with excellent diastereoselectivity under mild conditions. rsc.orgnih.govnih.govrsc.org

Chiral Induction and Control in N-Cyclohexylamine Synthesis

Chiral induction is the process by which a chiral entity (a reagent, catalyst, or auxiliary) influences the creation of a new stereocenter in a molecule, leading to a preferential formation of one enantiomer or diastereomer over another. acs.org In the synthesis of N-cyclohexylamines, this control is paramount for producing stereochemically pure compounds.

For the synthesis of this compound, chiral induction can be achieved at the imine reduction step. The imine formed from cyclohexanone and 2-methylcyclopentanamine is prochiral at the imine carbon. A chiral reducing agent or a catalyst with a chiral ligand creates a diastereomeric transition state when it interacts with the imine. The energy difference between these transition states dictates the stereochemical outcome, favoring the formation of the product from the lower-energy pathway. Catalytic asymmetric hydrogenation is a powerful example of this principle, where chiral metal complexes create a chiral environment around the imine, guiding the delivery of hydrogen from a specific face. nih.govacs.org

Conformational Analysis of the Amine Structure

Cyclohexane Ring: The cyclohexane ring will adopt a stable chair conformation to minimize angle and torsional strain. pharmaguideline.compressbooks.pub The N-(2-methylcyclopentyl) group is sterically demanding and will overwhelmingly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the ring. utdallas.edu The energy penalty for placing a bulky group in the axial position is significant.

Cyclopentane Ring: The five-membered cyclopentane ring is not planar. It puckers into an envelope or half-chair conformation to alleviate torsional strain from eclipsing C-H bonds. The positions of the methyl and cyclohexylamino substituents will influence the preferred puckered conformation for both the cis and trans isomers.

Nitrogen Inversion: The nitrogen atom in the amine is sp³-hybridized and pyramidal. It can undergo rapid inversion at room temperature, where the lone pair and the three attached groups move through a planar transition state. This means that the nitrogen itself is not a stable stereocenter unless it is part of a rigid system. msu.edu

Table 3: Conformational Energy (A-values) for Cyclohexane Substituents

Substituent A-value (kcal/mol) % Equatorial (at 25°C)
-CH₃ 1.7 95
-CH₂CH₃ 1.8 96
-CH(CH₃)₂ 2.2 97
-C(CH₃)₃ >5.0 >99.9
-NH-R (estimated) ~2.1 ~97

A-value represents the energy difference between the axial and equatorial conformations. A larger value indicates a stronger preference for the equatorial position. utdallas.edu

Stereoelectronic Effects on Reactivity

Stereoelectronic effects are orbital-based interactions that depend on the geometry of a molecule. They can have a profound impact on reactivity and stability. baranlab.org In this compound, the most significant stereoelectronic feature is the lone pair of electrons on the nitrogen atom.

Furthermore, the orientation of the nitrogen lone pair orbital relative to adjacent σ-bonds can lead to hyperconjugation. For example, an anti-periplanar arrangement between the lone pair orbital and an adjacent C-H or C-C σ* antibonding orbital can result in a stabilizing n → σ* interaction. This donation of electron density from the lone pair can subtly influence bond lengths, bond strengths, and the amine's basicity (pKa). The specific conformational preferences of the cis and trans isomers would lead to different stereoelectronic environments, potentially resulting in slight differences in their reactivity and pKa values. acs.orgacs.org

Computational and Theoretical Chemistry Studies of N 2 Methylcyclopentyl Cyclohexanamine

Quantum Mechanical Characterization

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the properties of N-(2-methylcyclopentyl)cyclohexanamine. DFT offers a balance between computational cost and accuracy, making it a standard method for studying organic molecules. researchgate.netdntb.gov.ua These calculations can elucidate the molecule's electronic structure and predict its reactivity.

A foundational step in the computational study of this compound is the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic properties can be determined.

The Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. researchgate.netresearchgate.net For a secondary amine like this compound, the HOMO is typically localized on the nitrogen atom's lone pair of electrons. This localization indicates that the nitrogen atom is the primary site for nucleophilic attack. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.commdpi.com For this compound, the MEP would show a region of high electron density (typically colored red) around the nitrogen atom, confirming it as the site most susceptible to electrophilic attack. mdpi.com

Table 1: Illustrative Quantum Mechanical Properties for a Secondary Amine Catalyst

PropertyIllustrative ValueDescription
HOMO Energy-6.2 eVEnergy of the Highest Occupied Molecular Orbital; higher values indicate better electron-donating ability.
LUMO Energy+1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; lower values indicate better electron-accepting ability.
HOMO-LUMO Gap (ΔE)7.7 eVEnergy difference between HOMO and LUMO; a smaller gap suggests higher reactivity.
Dipole Moment1.2 DA measure of the molecule's overall polarity.

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of this compound. acs.orgacs.orgnih.gov These parameters, rooted in Conceptual DFT, provide a framework for understanding and predicting reactivity.

Chemical Potential (μ) : This parameter measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Hardness represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. acs.org

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.govscispace.com

These descriptors are invaluable for comparing the reactivity of this compound with other amines and for understanding its potential role in catalytic reactions. acs.orgscispace.com

Table 2: Key Molecular Reactivity Descriptors and Their Formulas

DescriptorFormulaDescription
Chemical Potential (μ)(EHOMO + ELUMO) / 2Indicates the electron-donating or -accepting tendency of a molecule.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron configuration.
Electrophilicity Index (ω)μ² / (2η)Quantifies the overall electrophilic nature of a molecule.
Softness (S)1 / (2η)The reciprocal of hardness, indicating a higher propensity for reaction.

Mechanistic Modeling and Reaction Pathway Simulations

Beyond static properties, computational chemistry is used to model the dynamic processes of chemical reactions. For a potential catalyst like this compound, this involves simulating entire reaction pathways to understand how it facilitates a chemical transformation, such as in enamine catalysis for aldol (B89426) or Michael reactions. nih.govresearchgate.net

A critical aspect of mechanistic modeling is the identification and characterization of transition states . A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for reactants to become products. nih.gov DFT calculations are employed to locate the precise geometry of these fleeting structures and to calculate their energy. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

In a reaction catalyzed by this compound, a key step would be the formation of a nucleophilic enamine intermediate from a ketone or aldehyde. researchgate.netnih.gov Computational analysis would model the subsequent attack of this enamine on an electrophile. The transition state for this C-C bond-forming step would be meticulously analyzed to understand stereoselectivity and reactivity. For secondary amine-mediated reactions, calculations often reveal half-chair transition states that explain the observed stereochemical outcomes. nih.gov

By connecting reactants, intermediates, transition states, and products, a complete energy profile for a catalytic cycle can be constructed. acs.orgacs.org For this compound acting as an enamine catalyst, the theoretical cycle would typically involve:

Enamine Formation : Condensation of the amine with a carbonyl compound (e.g., a ketone) to form a nucleophilic enamine intermediate.

Nucleophilic Attack : The enamine attacks an electrophile (e.g., an aldehyde), forming a new carbon-carbon bond and a charged iminium ion intermediate.

Hydrolysis and Catalyst Regeneration : The iminium ion is hydrolyzed by water to release the final product and regenerate the this compound catalyst, allowing it to re-enter the cycle. researchgate.net

Computational modeling of each step provides the free energy changes, allowing for the identification of the rate-determining step and offering a comprehensive understanding of how the catalyst operates. acs.org

Application of In Silico Screening and Machine Learning in Amine Catalysis

The principles derived from quantum mechanical and mechanistic studies can be scaled up through high-throughput computational methods to accelerate catalyst discovery and optimization.

In silico screening involves the creation of a virtual library of potential catalysts, which are then computationally evaluated to identify the most promising candidates for experimental testing. acs.orgenamine.de Starting with the this compound scaffold, a library of derivatives could be generated by computationally modifying substituents on either the cyclopentyl or cyclohexyl rings. These virtual compounds would then be rapidly assessed based on key descriptors (like the HOMO-LUMO gap or calculated activation energies for a model reaction) to filter for candidates with potentially superior performance.

Machine learning (ML) offers a complementary, data-driven approach. chemistryviews.orgnih.gov By training algorithms on datasets of known amine catalysts and their experimentally determined performance, ML models can learn the complex relationships between a catalyst's structure and its activity or selectivity. acs.orgnih.gov For instance, a model could be developed to predict the enantioselectivity of a reaction catalyzed by various secondary amines. The input for such a model would consist of computationally derived molecular descriptors (e.g., steric parameters, electronic properties) for each amine in the training set. arxiv.org Once trained, the model could rapidly predict the performance of new, untested catalysts like this compound, significantly reducing the need for extensive trial-and-error experimentation. acs.orgnih.gov

Lack of Publicly Available Research on this compound Prevents In-Depth Analysis

A thorough review of available scientific literature reveals a significant gap in research concerning the chemical compound this compound. Specifically, there is no publicly accessible data from computational or theoretical chemistry studies that would allow for a detailed elucidation of its structure-reactivity relationships.

The exploration of a molecule's structure-reactivity relationship through computational methods is a cornerstone of modern chemical research. This approach typically involves the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to model the molecule's electronic structure. These calculations can determine various molecular properties, including orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential surfaces, and bond dissociation energies. By analyzing these properties, chemists can predict a compound's reactivity, stability, and potential reaction pathways.

For a comprehensive analysis of this compound, researchers would typically investigate parameters such as:

Geometric Isomers: The compound can exist in different stereoisomeric forms due to the chiral centers on both the cyclopentyl and cyclohexyl rings. Computational studies would be essential to determine the most stable conformations of these isomers and how their three-dimensional structures influence their reactivity.

Electronic Properties: Calculation of the HOMO-LUMO energy gap would provide insights into the molecule's chemical stability and electronic transitions. The distribution of electron density and the molecular electrostatic potential map would indicate the most likely sites for electrophilic or nucleophilic attack.

Reaction Mechanisms: Theoretical studies could model potential reaction pathways, such as N-dealkylation or oxidation, by calculating the transition state energies and activation barriers. This would elucidate the kinetic and thermodynamic favorability of various reactions.

Unfortunately, searches of prominent scientific databases and scholarly journals have not yielded any studies that provide this level of theoretical analysis for this compound. While research exists for other cyclohexanamine derivatives, these findings cannot be directly extrapolated to the target molecule due to the unique structural and electronic effects imparted by the 2-methylcyclopentyl substituent.

Without dedicated research, any discussion on the theoretical structure-reactivity relationships of this compound would be purely speculative and would not meet the standards of scientific accuracy. The generation of data tables or detailed research findings is impossible in the absence of primary research literature. Further computational studies are required to provide the necessary data to construct a scientifically valid understanding of this specific compound.

Spectroscopic Characterization Methodologies for N 2 Methylcyclopentyl Cyclohexanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation signals, a detailed picture of the atomic connectivity can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. For N-(2-methylcyclopentyl)cyclohexanamine, the spectrum is expected to be complex due to the presence of multiple diastereomers arising from the two stereocenters (C1' and C2' of the cyclopentyl ring). The signals from the protons on the cyclohexyl and methylcyclopentyl rings would likely overlap in the aliphatic region (approximately 0.8-3.5 ppm).

Key expected resonances would include a doublet for the methyl group on the cyclopentyl ring, and distinct signals for the methine protons attached to the nitrogen atom on both the cyclohexyl and cyclopentyl rings. The proton attached to the nitrogen (N-H) would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Cyclohexyl-H (attached to N) 2.4 - 2.8 Multiplet
Methylcyclopentyl-H (attached to N) 2.8 - 3.2 Multiplet
Cyclohexyl-CH₂ 1.0 - 2.0 Multiplets
Methylcyclopentyl-CH₂ 1.2 - 2.2 Multiplets
Methylcyclopentyl-CH 1.5 - 2.0 Multiplet
Methyl-CH₃ 0.8 - 1.1 Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Confirmation

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. Due to the presence of diastereomers, more than the expected 12 signals may be observed. The chemical shifts of the carbons bonded directly to the nitrogen atom would be the most downfield among the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Cyclohexyl-C (attached to N) 55 - 65
Methylcyclopentyl-C (attached to N) 60 - 70
Cyclohexyl-CH₂ 25 - 35
Methylcyclopentyl-CH₂ 20 - 40
Methylcyclopentyl-CH 30 - 40

Advanced NMR Techniques (e.g., COSY, HETCOR, DEPT) for Connectivity Analysis

To resolve the complex ¹H and ¹³C NMR spectra and establish definitive structural assignments, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the methine proton on the cyclohexyl ring and its adjacent methylene (B1212753) protons, as well as couplings within the methylcyclopentyl spin system.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for unambiguously assigning the ¹H signals to their corresponding ¹³C signals.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons, while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Fragmentation Pattern Analysis for Molecular Structure Elucidation

In electron ionization mass spectrometry (EI-MS), this compound would undergo fragmentation. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound. A key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This would result in the formation of stable iminium ions.

Predicted Fragmentation:

Alpha-cleavage at the cyclohexyl side: Loss of a C₅H₁₀ radical from the cyclohexyl ring would lead to a fragment ion.

Alpha-cleavage at the cyclopentyl side: Loss of a C₄H₈ radical from the methylcyclopentyl ring would also generate a characteristic fragment ion.

Loss of the entire cyclohexyl or methylcyclopentyl group would also be possible fragmentation pathways.

Table 3: Predicted Key Mass Fragments for this compound

m/z Value Possible Fragment Structure Fragmentation Pathway
181 [C₁₂H₂₃N]⁺ Molecular Ion (M⁺)
166 [C₁₁H₂₀N]⁺ M⁺ - CH₃
112 [C₇H₁₄N]⁺ Alpha-cleavage on cyclopentyl side

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion, which in turn allows for the calculation of the elemental formula. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions. For this compound, with a chemical formula of C₁₂H₂₃N, the theoretical exact mass can be calculated with high precision.

Table 4: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₂₃N
Nominal Mass 181

This highly accurate mass measurement would provide strong evidence for the proposed elemental composition, lending further support to the structural elucidation derived from NMR and MS fragmentation data.

Table of Compounds Mentioned

Compound Name
This compound
Cyclohexanamine
N-methylcyclopentanamine
N-methylcyclohexylamine

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a secondary amine like this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands.

The key functional group is the secondary amine (N-H). This group typically shows a single, weak to moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration. libretexts.orglibretexts.org The spectrum would also be dominated by strong absorption bands in the 2850-3000 cm⁻¹ range, which are characteristic of C-H stretching vibrations within the cyclohexyl and cyclopentyl rings. libretexts.orglibretexts.org Furthermore, C-N stretching vibrations for aliphatic amines are typically observed in the 1000-1250 cm⁻¹ region. libretexts.orgaip.org The N-H bending vibration may also be visible, often around 1500-1600 cm⁻¹. libretexts.org

A hypothetical summary of the expected IR absorption bands for this compound is presented in the table below. It is important to note that this is a generalized representation based on known data for secondary amines and cycloalkanes, and actual experimental values may vary.

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **Intensity
Secondary Amine (N-H)Stretching3300 - 3500Weak to Medium
Alkyl C-HStretching2850 - 2960Strong
Alkyl C-HBending1440 - 1470Medium
C-NStretching1000 - 1250Medium
N-HBending1500 - 1600Weak to Medium

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is definitive for determining the absolute stereochemistry and conformational details of a molecule.

For this compound, which is a chiral molecule due to the 2-methylcyclopentyl group, SCXRD would be invaluable. An SCXRD analysis would require the formation of a suitable single crystal of the compound or a derivative. The diffraction pattern of X-rays passing through the crystal would be used to construct an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision.

This analysis would unequivocally establish the relative and absolute stereochemistry of the chiral centers. It would also provide detailed information on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the cyclohexyl and methylcyclopentyl rings and the geometry around the nitrogen atom.

Should experimental data become available, a crystallographic information file (CIF) would be generated, containing all the relevant crystallographic parameters. A hypothetical table of such parameters is shown below to illustrate the type of data obtained from an SCXRD experiment.

Parameter Description Example Value
Crystal SystemThe symmetry of the crystal lattice.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 10.123 Å, b = 8.456 Å, c = 15.789 Å
α, β, γ (°)The angles of the unit cell.α = 90°, β = 105.45°, γ = 90°
Volume (ų)The volume of the unit cell.1305.6
ZThe number of molecules per unit cell.4
Density (calculated) (g/cm³)The calculated density of the crystal.1.150
R-factor (%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.4.5

Without experimental data from a synthesized and crystallized sample of this compound, any further discussion on its specific spectroscopic and crystallographic properties would be speculative.

Derivatization and Analog Synthesis of N 2 Methylcyclopentyl Cyclohexanamine

Synthesis of Substituted N-(2-methylcyclopentyl)cyclohexanamine Derivatives

The synthesis of substituted derivatives of this compound can be approached through several established synthetic methodologies, primarily focusing on the modification of the cyclohexyl and cyclopentyl rings, as well as the secondary amine linker. A common strategy involves the reductive amination of a substituted cyclohexanone (B45756) with 2-methylcyclopentylamine or, conversely, the reaction of cyclohexylamine (B46788) with a substituted 2-methylcyclopentanone (B130040).

For instance, the reaction of cyclohexanone with methylamine (B109427) in the presence of a reducing agent and a catalyst, such as nickel or cobalt, can yield N-methylcyclohexylamine. This foundational reaction can be adapted to synthesize the target compound and its derivatives by using appropriately substituted starting materials. The synthesis of various cyclopentanone (B42830) and cyclohexanone derivatives often involves their reaction with different amines. researchgate.net

Another versatile method for creating substituted anilines, which can be conceptually extended to cyclohexanamines, involves the condensation of (E)-2-arylidene-3-cyclohexenones with primary amines. This reaction proceeds through an imine condensation–isoaromatization pathway, offering a route to ortho-substituted aniline (B41778) derivatives. nih.gov While this method yields an aromatic ring, the underlying principle of amine condensation with a cyclic ketone is a cornerstone of relevant synthetic strategies.

The enantioselective preparation of substituted cyclohexenones can also serve as a starting point for synthesizing chiral derivatives. mdpi.com Asymmetric transfer hydrogenation reactions can produce optically active hydroxy-cyclohexanone derivatives, which can then be subjected to amination to introduce the 2-methylcyclopentylamino moiety. mdpi.com

The table below illustrates potential starting materials for the synthesis of substituted this compound derivatives via reductive amination.

Cyclohexanone Derivative2-Methylcyclopentylamine DerivativeResulting Derivative of this compound
4-Hydroxycyclohexanone2-MethylcyclopentylamineN-(2-methylcyclopentyl)-4-hydroxycyclohexanamine
3-Methoxycyclohexanone2-MethylcyclopentylamineN-(2-methylcyclopentyl)-3-methoxycyclohexanamine
Cyclohexanone2-Methyl-4-chlorocyclopentylamineN-(2-methyl-4-chlorocyclopentyl)cyclohexanamine
4,4-Dimethylcyclohexanone2-MethylcyclopentylamineN-(2-methylcyclopentyl)-4,4-dimethylcyclohexanamine

Introduction of Diverse Chemical Moieties and Functional Groups

To explore a wide chemical space and modulate the physicochemical properties of this compound, various chemical moieties and functional groups can be introduced. These modifications can influence factors such as lipophilicity, polarity, and the potential for hydrogen bonding, all of which can impact the compound's biological activity.

Functional groups can be introduced onto the carbocyclic rings through standard organic transformations. For example, the synthesis of cyclopentane-based analogs with lipophilic side chains has been shown to be important for the biological activity of some compounds. nih.gov This highlights the potential importance of adding alkyl or aryl groups to either the cyclopentyl or cyclohexyl ring of the parent compound.

The secondary amine provides a convenient handle for derivatization. For example, N-alkylation can be achieved by reaction with alkyl halides. Furthermore, acylation with acyl chlorides or anhydrides can introduce amide functionalities. The synthesis of N-substituted benzamides has been used to study the effects of substituents on lipophilicity and receptor binding. nih.gov

The following table provides examples of how diverse functional groups could be introduced into the parent structure.

ReagentFunctional Group IntroducedPotential Site of Introduction
Benzyl bromideBenzyl groupNitrogen atom of the amine
Acetic anhydrideAcetyl groupNitrogen atom of the amine
3-Chlorobenzoyl chloride3-Chlorobenzoyl groupNitrogen atom of the amine
Grignard ReagentsAlkyl/Aryl groupsCarbonyl group of precursor ketones

Systematic Exploration of Structure-Activity Relationships (SAR) in Chemical Design

The systematic exploration of structure-activity relationships (SAR) is a critical component of rational drug design. nih.gov By synthesizing and evaluating a series of structurally related analogs, researchers can identify the key molecular features responsible for the desired biological activity. nih.gov

For this compound, an SAR campaign would involve systematically modifying different parts of the molecule and assessing the impact on its activity. Key areas for modification include:

The Cyclohexyl Ring: The position, nature (electron-donating or electron-withdrawing), and size of substituents on the cyclohexyl ring can significantly influence activity. For example, in a series of N-ethyl-hexedrone analogues, the length of an alkyl side chain was found to impact the potency of dopamine (B1211576) uptake inhibition. ub.edu Similarly, studies on amidrazone derivatives containing a cyclohexene (B86901) ring have shown that substituents on this ring are crucial for antiproliferative activity. mdpi.com

The Cyclopentyl Ring: The methyl group on the cyclopentyl ring is a potential point for modification. It could be replaced with other alkyl groups of varying sizes or with functional groups capable of hydrogen bonding. The stereochemistry of this methyl group could also be a critical determinant of activity.

The Amine Linker: The secondary amine itself is a key feature. Conversion to a tertiary amine by N-alkylation or to an amide by N-acylation would probe the importance of the hydrogen bond donor capability of the N-H group.

The table below outlines a hypothetical SAR study for this compound, indicating potential modifications and the rationale behind them.

Modification SiteExample ModificationRationale for Investigation
Cyclohexyl RingIntroduction of a 4-hydroxyl groupTo investigate the effect of a polar, hydrogen-bonding group.
Cyclohexyl RingIntroduction of a 3-fluoro groupTo explore the impact of an electron-withdrawing group and potential metabolic blocking.
Cyclopentyl RingReplacement of the methyl group with an ethyl groupTo assess the influence of steric bulk at this position.
Amine LinkerN-methylation to form a tertiary amineTo determine the importance of the N-H proton for activity.
Amine LinkerN-acetylation to form an amideTo evaluate the effect of replacing the basic amine with a neutral amide.

By methodically synthesizing and evaluating such analogs, a comprehensive understanding of the SAR for this class of compounds can be developed, guiding the design of more potent and selective molecules.

Industrial and Non Biological Applications of N 2 Methylcyclopentyl Cyclohexanamine Chemical Process Focus

Advancements in Industrial Catalysis involving Amine Chemistry

Novel Catalyst Systems for Amine-Related Transformations

The absence of publicly available information suggests that N-(2-methylcyclopentyl)cyclohexanamine may be a compound used primarily for research purposes, a very new chemical entity not yet described in industrial literature, or its applications are proprietary and not disclosed in public-facing documents. Therefore, it is not possible to generate the requested article with the required level of detail and accuracy.

Chemical Aspects of Corrosion Inhibition via Amine Adsorption

The efficacy of this compound as a corrosion inhibitor is fundamentally rooted in its ability to adsorb onto a metal's surface, thereby creating a protective barrier against corrosive agents. This adsorption process is governed by a complex interplay of chemical and physical interactions between the amine molecule and the metallic substrate. Organic compounds, particularly those containing heteroatoms like nitrogen, are effective corrosion inhibitors because they can donate electrons to the unoccupied d-orbitals of the metal, forming a coordinate covalent bond. nih.gov The nitrogen atom in the amine group of this compound possesses a lone pair of electrons, making it the primary site for this interaction.

The adsorption of amine inhibitors onto a metal surface can be broadly categorized into two main types: physisorption and chemisorption.

Physisorption: This type of adsorption involves weaker electrostatic forces between the inhibitor molecules and the metal surface, such as van der Waals forces and dipole-dipole interactions. It does not involve the sharing or transfer of electrons. In the context of corrosion, physisorption often occurs when the metal surface has a net negative charge, attracting the positively charged protonated amine.

Chemisorption: This process involves the formation of a chemical bond between the inhibitor molecule and the metal surface through electron sharing or transfer, resulting in a more robust and stable protective layer. researchgate.net This is typically the dominant mechanism for amine-based inhibitors, where the nitrogen's lone pair of electrons are shared with the vacant d-orbitals of the metal atoms.

The mechanism of adsorption, whether physical or chemical, can be influenced by factors such as the temperature and the chemical composition of the corrosive environment. nih.gov Generally, an increase in temperature tends to decrease the efficiency of physisorption, while it may enhance chemisorption. nih.gov

The molecular structure of the amine plays a critical role in its effectiveness as a corrosion inhibitor. For this compound, the presence of the methylcyclopentyl and cyclohexyl groups influences its spatial orientation and surface coverage on the metal. The electron density around the nitrogen atom is a key determinant of the strength of the inhibitor-metal interaction. nih.gov Quantum chemical calculations are a powerful tool for elucidating the relationship between the molecular structure of an inhibitor and its corrosion inhibition efficiency. nih.gov Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment can provide insights into the inhibitor's performance. nih.gov A higher HOMO energy indicates a greater tendency to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons.

Quantum Chemical Parameter Significance in Corrosion Inhibition
Highest Occupied Molecular Orbital (HOMO) Energy Indicates the ability of a molecule to donate electrons. Higher values suggest a stronger potential for chemisorption on the metal surface.
Lowest Unoccupied Molecular Orbital (LUMO) Energy Reflects the ability of a molecule to accept electrons. Lower values imply a greater affinity for accepting electrons from the metal surface.
HOMO-LUMO Energy Gap (ΔE) A smaller energy gap suggests higher reactivity and potentially greater inhibition efficiency as the molecule can be more easily polarized.
Dipole Moment (μ) A higher dipole moment may lead to stronger electrostatic interactions with the metal surface, enhancing physisorption.

The table below illustrates typical quantum chemical parameters for various types of amines, providing a comparative basis for understanding the potential behavior of this compound, which is a secondary amine.

Amine Type HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Dipole Moment (μ) (Debye)
Primary Amines -5.5 to -6.01.5 to 2.07.0 to 8.01.2 to 1.5
Secondary Amines -5.0 to -5.51.0 to 1.56.0 to 7.01.0 to 1.3
Tertiary Amines -4.5 to -5.00.5 to 1.05.0 to 6.00.6 to 0.9

Note: The data in this table represents typical ranges for aliphatic amines and is intended for illustrative purposes.

Based on these general trends, tertiary amines often exhibit the highest corrosion inhibition efficiency due to their electronic properties. nih.gov The protonation of amines in acidic solutions can alter the nature of their interaction with the metal surface, potentially reducing their effectiveness as corrosion inhibitors. nih.gov

Advanced Analytical Techniques for N 2 Methylcyclopentyl Cyclohexanamine Characterization and Quantification

Chromatographic Separation and Analysis

Chromatography is a cornerstone for the analysis of N-(2-methylcyclopentyl)cyclohexanamine, allowing for the separation of the compound from reactants, byproducts, and impurities. The choice of chromatographic technique depends on the specific analytical goal.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for quantifying volatile and semi-volatile organic compounds. It is well-suited for analyzing reaction mixtures to determine the yield and component ratio of this compound. The compound is sufficiently volatile to be analyzed by GC. However, the secondary amine functional group can pose challenges, such as peak tailing due to interactions with active sites on the column and inlet liner. nih.gov To mitigate these issues, specialized columns designed for the analysis of basic compounds, such as amine-specific or base-deactivated columns, are often employed. nih.gov These columns have a stationary phase that minimizes adsorptive interactions, resulting in improved peak shape and more accurate quantification.

A typical GC-FID method involves dissolving the sample in a suitable organic solvent, injecting it into the GC system, and separating the components based on their boiling points and interactions with the stationary phase. The FID provides a response that is proportional to the mass of carbon atoms, allowing for reliable quantification.

ParameterValue/ConditionColumn Capillary column with a base-deactivated stationary phase (e.g., DB-5ms, CP-Volamine)Carrier Gas Helium or HydrogenInlet Temperature 250 °CInjection Mode Split (e.g., 20:1 ratio)Oven Program Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 minDetector Flame Ionization Detector (FID)Detector Temperature 300 °C

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile or thermally sensitive compounds. For this compound, which lacks a native ultraviolet (UV) chromophore, direct detection by common HPLC-UV detectors is challenging and results in low sensitivity. To overcome this, pre-column derivatization is often necessary. researchgate.net A derivatizing agent that reacts with the secondary amine group to attach a UV-active or fluorescent tag is used. Reagents such as o-phtaldialdehyde (OPA) or 1-fluoro-2,4-dinitrobenzene (B121222) can be employed for this purpose. researchgate.netresearchgate.net The resulting derivative can be easily detected with high sensitivity.

Reversed-phase HPLC is the most common mode for separating the derivatized compound from any impurities. Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram.

ParameterValue/ConditionColumn C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)Mobile Phase Isocratic or gradient elution with Acetonitrile and Water/BufferDerivatizing Agent o-Phtaldialdehyde (OPA) with a thiolDetector UV-Vis or Fluorescence DetectorWavelength Dependent on the derivative (e.g., ~245 nm for OPA derivative) researchgate.netFlow Rate 1.0 mL/minColumn Temperature 30 °C

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. quora.comyoutube.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., 2-methylcyclopentanone (B130040) and cyclohexanamine) and the formation of the product. libretexts.org

A typical TLC analysis involves spotting the starting materials, the reaction mixture, and a "co-spot" (a mixture of starting material and the reaction mixture) onto a silica (B1680970) gel plate. rochester.edu The plate is then developed in a suitable solvent system. Since the amine is not UV-active, visualization requires staining, for example, with a potassium permanganate (B83412) or ninhydrin (B49086) solution. researchgate.net The progress of the reaction is assessed by observing the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. youtube.comlibretexts.org The retention factor (Rf) value helps in identifying the different components.

CompoundHypothetical Rf ValueObservation Over TimeCyclohexanamine (Reactant) 0.45Spot intensity decreases2-Methylcyclopentanone (Reactant) 0.65Spot intensity decreasesThis compound (Product) 0.55New spot appears and intensifies In a 4:1 Hexane:Ethyl Acetate solvent system. Rf values are illustrative.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This analysis provides experimental verification of the compound's empirical and molecular formula. For a newly synthesized batch of this compound, elemental analysis is a critical step to confirm its stoichiometric integrity.

The molecular formula for this compound is C₁₂H₂₃N. Based on this, the theoretical elemental composition can be calculated. A highly purified sample is combusted in a specialized instrument, and the resulting amounts of CO₂, H₂O, and N₂ are measured to determine the experimental percentages. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence of the compound's purity and correct elemental composition.

ElementAtomic Mass (amu)Number of AtomsTotal Mass (amu)Theoretical Mass %Carbon (C) 12.01112144.13279.48%Hydrogen (H) 1.0082323.18412.79%Nitrogen (N) 14.007114.0077.73%Total Molecular Weight 181.323 g/mol

Advanced Methods for Stereoisomer Quantification in Mixtures

This compound has three chiral centers, leading to the possibility of eight different stereoisomers (four pairs of enantiomers). The quantification of these individual stereoisomers is crucial as they can have different biological activities and physical properties. Standard chromatographic techniques are typically unable to separate enantiomers.

Advanced methods, primarily chiral chromatography, are required for this purpose. This can be accomplished using either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). A CSP is designed with a chiral selector that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

An alternative approach involves derivatization with a chiral derivatizing agent (CDA), such as Marfey's reagent. mdpi.com The CDA reacts with the amine to form diastereomeric derivatives. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column. This indirect method is a powerful tool for determining the enantiomeric excess and the absolute ratio of stereoisomers in a mixture.

TechniquePrincipleTypical Column/Stationary PhaseAdvantagesChiral GC/HPLC Direct separation of enantiomers via differential interaction with a chiral stationary phase.Cyclodextrin-based (GC) or polysaccharide-based (HPLC) chiral columns.Direct analysis without sample modification; separates all stereoisomers if resolution is sufficient.Derivatization followed by GC/HPLC Indirect separation by converting enantiomers into diastereomers, which are then separated on a standard column.Standard achiral columns (e.g., C18 for HPLC, DB-5 for GC).Utilizes standard, less expensive columns; can enhance detector response. mdpi.com

Conclusion and Future Research Directions

Synthesis and Mechanistic Understanding Summary

The synthesis of secondary amines like N-(2-methylcyclopentyl)cyclohexanamine can be approached through several established methodologies. Reductive amination stands out as a primary route, involving the reaction of cyclohexanone (B45756) with 2-methylcyclopentylamine or cyclopentanone (B42830) with N-(2-methyl)cyclohexylamine, followed by reduction with agents like sodium borohydride (B1222165). libretexts.org Alternative strategies include N-alkylation of 2-methylcyclopentylamine with a cyclohexyl halide. acs.org

Mechanistically, these reactions are well-understood. Reductive amination proceeds via the formation of an imine intermediate, which is then reduced to the final amine. libretexts.org N-alkylation follows a nucleophilic substitution pathway. acs.org Recent advancements in catalysis, including the use of transition metals and biocatalysis, offer pathways to more efficient and selective syntheses. nih.govorganic-chemistry.org For instance, amine dehydrogenases (AmDHs) have shown promise in the asymmetric synthesis of secondary amines, although challenges in extending their substrate scope remain. nih.govresearchgate.net

Persistent Challenges in Amine Chemistry Research

Despite significant progress, several challenges persist in the field of amine synthesis that are relevant to a molecule like this compound.

Selectivity: Achieving high selectivity, particularly in cases of polyfunctional molecules or when multiple reactive sites are present, remains a hurdle. Over-alkylation to form tertiary amines is a common side reaction in N-alkylation methods. acs.org

Stereocontrol: The presence of a stereocenter in the 2-methylcyclopentyl group introduces the challenge of stereochemical control. Synthesizing specific stereoisomers of this compound requires sophisticated asymmetric synthesis techniques, which can be costly and complex. acs.org

Sustainability: Many traditional methods for amine synthesis rely on harsh reagents and generate significant waste. The development of more environmentally benign and atom-economical processes is a continuous goal. k-online.com

Amine Degradation: In industrial applications, the chemical stability of amines is crucial. Degradation can lead to loss of efficacy and the formation of corrosive byproducts. researchgate.netntnu.no

Illustrative Data on Challenges in Secondary Amine Synthesis
ChallengeDescriptionPotential Impact on this compound Synthesis
Over-alkylationFormation of tertiary amine byproducts during N-alkylation reactions. acs.orgReduced yield and purity of the desired secondary amine.
Stereoisomer SeparationDifficulty in separating enantiomers and diastereomers. youtube.comIncreased production costs and complexity.
Catalyst DeactivationLoss of catalyst activity over time in catalytic processes.Decreased reaction efficiency and higher catalyst loading required.
Solvent WasteGeneration of large volumes of solvent waste from purification steps.Negative environmental impact and increased disposal costs.

Emerging Avenues for Future Investigations

The future of amine synthesis, including that of this compound, lies in addressing the aforementioned challenges through innovative research.

Novel Catalytic System Development for Enhanced Selectivity and Sustainability

The development of novel catalysts is paramount for improving the synthesis of complex amines.

Homogeneous and Heterogeneous Catalysis: Research into new transition-metal catalysts, particularly those based on earth-abundant metals like iron and copper, is a promising area. k-online.comcas.cn These catalysts can offer improved selectivity and operate under milder conditions. Heterogeneous catalysts, which are easily separated from the reaction mixture, enhance the sustainability of the process. cas.cn

Biocatalysis: The use of enzymes, such as amine dehydrogenases and transaminases, for amine synthesis is a rapidly growing field. nih.gov These biocatalysts can provide exceptional stereoselectivity, although expanding their substrate tolerance to accommodate bulky groups like cyclopentyl and cyclohexyl rings is an ongoing research effort. nih.govresearchgate.net

Photoredox Catalysis: Light-driven reactions using photoredox catalysts are emerging as a powerful tool in organic synthesis. k-online.com These methods can enable novel reaction pathways for C-N bond formation under mild conditions.

Exploitation of Stereochemical Control in Complex Amine Synthesis

Gaining precise control over stereochemistry is crucial for the synthesis of biologically active molecules.

Asymmetric Catalysis: The design of new chiral ligands for transition-metal catalysts will continue to be a major focus. acs.org These catalysts can facilitate the enantioselective synthesis of specific stereoisomers of this compound.

Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, is a well-established but continually evolving strategy. youtube.com

Dynamic Kinetic Resolution: This technique allows for the conversion of a racemic mixture of starting materials into a single enantiomer of the product, thereby maximizing yield and stereoselectivity.

Interdisciplinary Approaches in Chemical Design and Reaction Engineering

The integration of different scientific and engineering disciplines will be key to advancing amine synthesis.

Computational Chemistry: Quantum mechanical calculations and machine learning can be used to predict reaction outcomes, design new catalysts, and elucidate reaction mechanisms. researchgate.net This in-silico approach can accelerate the discovery and optimization of synthetic routes.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.net The application of flow chemistry to amine synthesis can lead to more efficient and scalable production.

Process Intensification: This approach aims to develop smaller, more efficient, and more sustainable chemical processes. Integrating reaction and separation steps, for example, can reduce waste and energy consumption.

Future Research Directions in Amine Synthesis
AvenueFocus AreaPotential Benefit
Novel Catalytic SystemsEarth-Abundant Metal Catalysts cas.cnReduced cost and environmental impact.
Biocatalysis nih.govHigh stereoselectivity and mild reaction conditions.
Photoredox Catalysis k-online.comNovel reaction pathways and mild conditions.
Stereochemical ControlAsymmetric Catalysis acs.orgAccess to specific stereoisomers.
Dynamic Kinetic ResolutionHigh yields of enantiomerically pure products.
Interdisciplinary ApproachesComputational Chemistry researchgate.netAccelerated discovery and optimization of reactions.
Flow Chemistry researchgate.netImproved efficiency, safety, and scalability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-methylcyclopentyl)cyclohexanamine and verifying its purity?

  • Methodology : Synthesis can be achieved using heterocyclic reagents like benzotriazole derivatives, as demonstrated in the preparation of structurally similar cyclohexanamine compounds. For purity verification, employ FT-IR spectroscopy to confirm functional groups (e.g., amine stretches at ~3300 cm⁻¹) and mass spectrometry for molecular ion validation. Chromatographic techniques (e.g., HPLC) are recommended for assessing impurities .
  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. Use inert atmospheres to prevent oxidation of the amine group .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Safety Guidelines :

  • Handle the compound in a fume hood with appropriate PPE (gloves, lab coat, safety goggles).
  • Avoid inhalation or skin contact due to potential irritant properties (analogous to N-Cyclohexyl-N-methylcyclohexanamine).
  • Store in airtight containers away from oxidizers and acids.
    • Regulatory Compliance : Follow institutional biosafety protocols and refer to safety data sheets (SDS) for structurally similar amines, which emphasize restricted use to trained personnel in authorized facilities .

Q. How can researchers characterize the structural properties of this compound using spectroscopic techniques?

  • Spectroscopic Workflow :

  • ¹H NMR : Analyze proton environments (e.g., methylcyclopentyl protons at δ 1.2–1.8 ppm, cyclohexylamine protons at δ 2.3–2.7 ppm).
  • 13C NMR : Identify quaternary carbons in the cyclopentyl and cyclohexyl rings.
  • X-ray Crystallography : Use SHELX software for structural refinement if single crystals are obtainable, though this may require high-purity samples and low-temperature data collection .
    • Data Interpretation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous cyclohexanamine derivatives .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the biological activity of this compound derivatives?

  • Protocol :

Target Selection : Use proteins with known amine-binding sites (e.g., 3G9k, a kinase implicated in cancer).

Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel or Gaussian.

Docking Software : Employ AutoDock Vina or Schrödinger Suite with parameters optimized for flexible ligand-receptor interactions.

  • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values from in vitro assays .

Q. What strategies are effective in analyzing contradictory structural data obtained from different spectroscopic methods for this compound?

  • Resolution Workflow :

  • Step 1 : Reassess sample purity via HPLC to rule out contamination.
  • Step 2 : Cross-validate NMR and X-ray data using computational tools (e.g., density functional theory for NMR chemical shift prediction).
  • Step 3 : Utilize SHELXL for crystallographic refinement to resolve ambiguities in bond angles or torsional strain .
    • Case Study : Discrepancies in cyclohexane ring puckering can arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray) .

Q. What in vitro assays are suitable for assessing the anticancer potential of this compound analogs?

  • Experimental Design :

  • Cell Lines : Test against human tumor lines (e.g., prostate PC-3, lung A549) using MTT or SRB assays.
  • Dose-Response : Determine IC₅₀ values (e.g., 16–80 μM range, comparable to monoterpene-derived anticancer agents).
  • Mechanistic Studies : Perform flow cytometry to assess apoptosis induction or cell cycle arrest (G1/S phase).
    • Benchmarking : Compare results with structurally related compounds showing activity against melanoma (A375-S2) and colon (HCT-116) cancers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.